(E)-Ethyl 3-(2-cyanophenyl)acrylate
Description
(E)-Ethyl 3-(2-cyanophenyl)acrylate is an α,β-unsaturated ester featuring a cyano group at the ortho position of the phenyl ring. This compound is a member of the ethyl 3-aryl-2-cyanoacrylate family, which is widely utilized as a synthetic intermediate in organic chemistry. The (E)-configuration of the double bond is critical for its reactivity, particularly in cycloadditions and nucleophilic additions. Its synthesis typically involves Knoevenagel condensation between 2-cyanobenzaldehyde and ethyl cyanoacetate under basic conditions . The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated system, making it a versatile building block for heterocyclic compounds, such as furan and pyridine derivatives .
Properties
IUPAC Name |
ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCIMTCOXPDDFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-cyanophenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 2-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(2-cyanophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2-cyanophenyl)acrylic acid.
Reduction: Formation of 3-(2-aminophenyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(2-cyanophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-cyanophenyl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acrylate group can undergo polymerization. These interactions are crucial for its biological and industrial applications .
Comparison with Similar Compounds
Key Observations:
- Electrophilicity: The 2-cyano substituent induces greater electrophilicity compared to methoxy or thiophene groups, favoring Michael additions and cyclizations .
- Steric Effects: Ortho-substituted derivatives (e.g., –CN, –Br) may exhibit steric hindrance, impacting reaction yields. For example, this compound shows <5% yield in palladium-catalyzed olefination due to competing electronic deactivation .
- Crystal Packing : Para-methoxy and thiophene derivatives exhibit planar conformations conducive to π-π interactions, whereas bulky groups like –CF₃ disrupt crystallinity .
Key Findings:
- Low Yields in Cross-Couplings: The 2-cyano derivative underperforms in palladium-catalyzed reactions compared to methoxy or halide-substituted analogs, likely due to electronic deactivation of the aryl ring .
- Superior Cyclization Performance: Despite this, the cyano group facilitates high yields in cyclizations (e.g., furan synthesis) via enhanced electrophilicity .
Physicochemical Properties
Biological Activity
(E)-Ethyl 3-(2-cyanophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula and has a molecular weight of approximately 201.23 g/mol. The compound features an ethyl ester functional group and a cyanophenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and apoptosis.
- Antioxidant Activity : The compound might exhibit antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Potential
In vitro studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
- Study Design : A series of tests were conducted using disk diffusion methods against common pathogens.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
-
Cytotoxicity Assays :
- Study Design : MTT assays were performed on various cancer cell lines.
- Results : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
